molecular formula C13H19NO2 B4694263 N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide

N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide

Cat. No. B4694263
M. Wt: 221.29 g/mol
InChI Key: UUVLRLNKKNJDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide, also known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic drug. It is commonly used to relieve pain and reduce fever in humans and animals. The chemical structure of acetaminophen is C8H9NO2, and it is classified as a non-opioid analgesic.

Mechanism of Action

Acetaminophen works by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation in the body. It does not have any anti-inflammatory effects, unlike other nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen.
Biochemical and Physiological Effects:
Acetaminophen is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. The maximum plasma concentration of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden is reached within 30-60 minutes of ingestion.

Advantages and Limitations for Lab Experiments

Acetaminophen is a widely used drug in laboratory experiments due to its well-known pharmacokinetics and pharmacodynamics. It is relatively safe and has few side effects, making it an ideal drug for use in animals and humans. However, N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden has a narrow therapeutic index, which means that the difference between the therapeutic dose and the toxic dose is small. Therefore, caution must be exercised when administering N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden in laboratory experiments.

Future Directions

1. Development of new formulations of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden for improved efficacy and safety.
2. Investigation of the potential use of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden in the treatment of chronic pain conditions.
3. Exploration of the molecular mechanisms underlying the analgesic and antipyretic effects of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden.
4. Identification of new targets for the development of novel pain relief drugs based on the mechanism of action of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden.
5. Investigation of the potential use of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden in combination with other drugs for the treatment of various medical conditions.
In conclusion, N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden is a widely used analgesic and antipyretic drug that has been extensively studied for its pharmacological properties. It has a well-known mechanism of action and pharmacokinetics, making it an ideal drug for laboratory experiments. However, caution must be exercised when administering N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden due to its narrow therapeutic index. Future research should focus on the development of new formulations of N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamiden and the identification of new targets for the development of novel pain relief drugs.

Scientific Research Applications

Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to evaluate the efficacy of new pain relief drugs. Acetaminophen has also been studied for its potential use in the treatment of various medical conditions, including osteoarthritis, migraine headaches, and cancer-related pain.

properties

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-13(16)14-11-7-10(8(2)3)12(15)6-9(11)4/h6-8,15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVLRLNKKNJDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1C)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxy-5-isopropyl-2-methylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.